Chloro[tri(p-tolyl)phosphine]gold(I)
Overview
Description
Chloro[tri(p-tolyl)phosphine]gold(I) is an organometallic compound with the chemical formula AuCl(P(p-tol)3). It is a stable organogold(I) compound and is often used as a catalyst for various reactions .
Molecular Structure Analysis
The molecular weight of Chloro[tri(p-tolyl)phosphine]gold(I) is 536.79 . Its InChI code is 1S/C21H21P.Au.ClH/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21;;/h4-15H,1-3H3;;1H/q;+1;/p-1 .Chemical Reactions Analysis
Chloro[tri(p-tolyl)phosphine]gold(I) is involved in reactions with unsaturated dimolybdenum anions and is a reactant for the oxidative addition of iodine to gold(I) complexes .Scientific Research Applications
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Catalyst in Chemical Reactions
- “Chloro[tri(p-tolyl)phosphine]gold(I)” is used as a catalyst in various chemical reactions . It’s particularly useful in reactions involving gold, where it acts as a core reagent .
- The compound is typically used in its powdered form and can facilitate reactions at temperatures of 205-210 °C .
- The outcomes of these reactions can vary widely depending on the specific reaction and conditions, but the use of “Chloro[tri(p-tolyl)phosphine]gold(I)” as a catalyst can often improve the efficiency and selectivity of the reaction .
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Synthesis of Phosphine-Gold(I) Derivatives
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Cycloisomerization
- “Chloro[tri(p-tolyl)phosphine]gold(I)” is used as a catalyst for cycloisomerization .
- In these reactions, the compound facilitates the transformation of one cyclic compound into another, often with a different ring size .
- The outcomes of these reactions can be useful in the synthesis of complex organic compounds .
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Cyclization of 1,6-Enynes
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Tandem [3,3]-Sigmatropic Rearrangement-Cycloisomerization Cascade
- “Chloro[tri(p-tolyl)phosphine]gold(I)” is used as a catalyst for tandem [3,3]-sigmatropic rearrangement-cycloisomerization cascade .
- In these reactions, the compound facilitates a series of transformations that result in the rearrangement and cyclization of the starting material .
- The outcomes of these reactions can be useful in the synthesis of complex organic compounds .
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Cycloaddition of Enyne Derivatives with Aryl Alkynes or Alkenes
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Catalyst in Chemical Reactions
- “Chloro[tri(p-tolyl)phosphine]gold(I)” is used as a catalyst in various chemical reactions . It’s particularly useful in reactions involving gold, where it acts as a core reagent .
- The compound is typically used in its powdered form and can facilitate reactions at temperatures of 205-210 °C .
- The outcomes of these reactions can vary widely depending on the specific reaction and conditions, but the use of “Chloro[tri(p-tolyl)phosphine]gold(I)” as a catalyst can often improve the efficiency and selectivity of the reaction .
-
Synthesis of Phosphine-Gold(I) Derivatives
-
Cycloisomerization
- “Chloro[tri(p-tolyl)phosphine]gold(I)” is used as a catalyst for cycloisomerization .
- In these reactions, the compound facilitates the transformation of one cyclic compound into another, often with a different ring size .
- The outcomes of these reactions can be useful in the synthesis of complex organic compounds .
-
Cyclization of 1,6-Enynes
-
Tandem [3,3]-Sigmatropic Rearrangement-Cycloisomerization Cascade
- “Chloro[tri(p-tolyl)phosphine]gold(I)” is used as a catalyst for tandem [3,3]-sigmatropic rearrangement-cycloisomerization cascade .
- In these reactions, the compound facilitates a series of transformations that result in the rearrangement and cyclization of the starting material .
- The outcomes of these reactions can be useful in the synthesis of complex organic compounds .
-
Cycloaddition of Enyne Derivatives with Aryl Alkynes or Alkenes
Catalyst in Organic Synthesis
Chloro[tri(p-tolyl)phosphine]gold(I) is used as a catalyst in organic synthesis . It is involved in various reactions such as:
- Alkylation of silyl enol ethers with orthoalkynylbenzoic acid esters
- Cycloisomerization
- Cyclization of 1,6-enynes
- Tandem [3,3]-sigmatropic rearrangement-cycloisomerization cascade
- Cycloaddition of enyne derivatives with aryl alkynes or alkenes
Gold(I)-Catalyzed Direct Alkyne Hydroarylation
Chloro[tri(p-tolyl)phosphine]gold(I) is used in Gold(I)-Catalyzed Direct Alkyne Hydroarylation . The factors determining the catalytic performance of this system have been investigated, including the effect of the ionic liquid anion, cation, and of the electronic and steric properties of the neutral ligand . The results of the investigation shed some light on the role of the anion, which can potentially influence the catalytic performance in many respects, and on the role of the neutral ligand .
Safety And Hazards
The safety information indicates that Chloro[tri(p-tolyl)phosphine]gold(I) is potentially harmful. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
chlorogold;tris(4-methylphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21P.Au.ClH/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21;;/h4-15H,1-3H3;;1H/q;+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHGSPBDJCGVPV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.Cl[Au] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21AuClP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578607 | |
Record name | Chlorogold--tris(4-methylphenyl)phosphane (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90578607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro[tri(p-tolyl)phosphine]gold(I) | |
CAS RN |
28978-10-1 | |
Record name | Chlorogold--tris(4-methylphenyl)phosphane (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90578607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 28978-10-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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